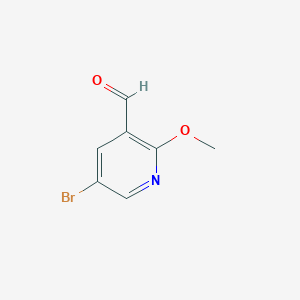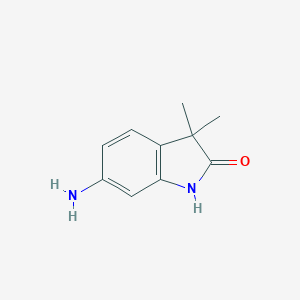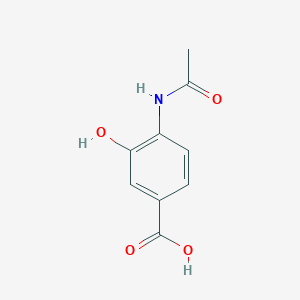
5-Bromo-2-methoxypyridine-3-carbaldehyde
説明
5-Bromo-2-methoxypyridine-3-carbaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom and a methoxy group on the pyridine ring, which is further functionalized with an aldehyde group at the third position. This compound is particularly relevant in the field of medicinal chemistry and materials science due to its potential applications in the synthesis of pharmaceuticals and novel materials.
Synthesis Analysis
The synthesis of 5-bromo-2-methoxypyridine derivatives has been explored in several studies. An efficient synthesis route for 5-bromo-2-methoxypyridine-3-carboxylic acid, a related compound, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by a series of regioselective reactions and bromination steps to yield the desired product with an overall yield of 67% . Another study reports the synthesis of 5-bromo-2,2'-bipyridines through Stille coupling reactions, which are useful for the preparation of metal-complexing molecular rods . Additionally, a scaleable synthesis starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde has been described, highlighting the versatility of 5-bromo-2-methoxypyridine derivatives as intermediates in the synthesis of complex organic molecules .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-methoxypyridine-3-carbaldehyde and its derivatives is characterized by the presence of substituents that can significantly influence the reactivity and physical properties of the molecule. For instance, the presence of a bromine atom makes the compound amenable to further functionalization through various coupling reactions . The methoxy group can act as an electron-donating substituent, affecting the electronic distribution within the pyridine ring and thus its reactivity .
Chemical Reactions Analysis
5-Bromo-2-methoxypyridine-3-carbaldehyde can undergo a variety of chemical reactions due to its functional groups. The aldehyde group can participate in condensation reactions, as demonstrated in the synthesis of macrocyclic hexa Schiff bases through [3+3] cyclocondensation with trans-1,2-diaminocyclohexane . The bromine atom allows for further functionalization through nucleophilic substitution reactions, which is a key step in the synthesis of various biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-methoxypyridine-3-carbaldehyde are influenced by its molecular structure. The presence of the bromine atom increases the molecular weight and contributes to the compound's reactivity in electrophilic aromatic substitution reactions . The methoxy group can affect the solubility of the compound in organic solvents, which is important for its application in synthetic chemistry . The aldehyde group can form hydrogen bonds, which may influence the compound's boiling point and melting point .
科学的研究の応用
Applications in Crystallography and Structural Analysis
5-Bromo-2-methoxypyridine-3-carbaldehyde has found utility in the field of crystallography and structural analysis. One study highlighted its use in forming molecules that are paired by aminocarbonyl hydrogen bonds, further linking adjacent pairs into ribbons, demonstrating its role in crystal structure formation and stability (Ali, Halim, & Ng, 2005). Another study explored its derivatives for their crystal structures, revealing planar molecular configurations and interactions leading to the formation of centrosymmetric dimers or infinite chains depending on substituents, also indicating its selectivity in inhibiting the growth of certain human leukemia cells (Chumakov, Petrenko, Codita, Tsapkov, Poirier, & Gulea, 2014).
Role in Chemical Synthesis
The compound is also pivotal in chemical synthesis processes. It serves as a building block in the efficient synthesis of 5-functionalized 2-methoxypyridines, which are further applicable in the synthesis of bicyclic δ-lactams, showcasing its versatility in complex organic syntheses (Sośnicki, 2009). In a different context, it has been used in a scaleable synthesis process as an intermediate for compounds that are crucial in the synthesis of HIV-1 integrase inhibitors (Boros, Burova, Erickson, Johns, Koble, Kurose, Sharp, Tabet, Thompson, & Toczko, 2007).
Involvement in Catalytic and Synthesis Reactions
Its derivatives have been employed in various catalytic and synthesis reactions. For instance, 3-Bromopyridine-4-carbaldehyde, a related compound, is used in a palladium-catalyzed cyclization process with carboxylic acids under specific conditions, yielding a range of complex organic molecules (Cho & Kim, 2008). Moreover, it has been instrumental in the synthesis of imino macrocycles, which exhibit remarkable stability in water, indicating its potential in creating stable macrocyclic structures (Saggiomo & Lüning, 2008).
Safety And Hazards
This compound is light and moisture sensitive . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is incompatible with oxidizing agents . It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
将来の方向性
特性
IUPAC Name |
5-bromo-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNOWEKCASDTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363962 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxypyridine-3-carbaldehyde | |
CAS RN |
103058-87-3 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methoxypyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)

